N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15336054
InChI: InChI=1S/C15H14ClN3O3S/c1-2-23-15-18-7-10(16)13(19-15)14(20)17-6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7H,2,6,8H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C15H14ClN3O3S
Molecular Weight: 351.8 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15336054

Molecular Formula: C15H14ClN3O3S

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C15H14ClN3O3S
Molecular Weight 351.8 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C15H14ClN3O3S/c1-2-23-15-18-7-10(16)13(19-15)14(20)17-6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7H,2,6,8H2,1H3,(H,17,20)
Standard InChI Key YKNHVSYREKDJBM-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by its complex molecular structure, which includes a benzodioxole moiety, a chlorinated pyrimidine core, and an ethylsulfanyl group. These functional groups contribute to its unique chemical properties and potential biological activities, making it a valuable candidate for research in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. These processes often require specific reagents and catalysts to achieve optimal yields. The compound undergoes various chemical reactions typical for pyrimidine derivatives, including nucleophilic substitution and condensation reactions.

Synthesis Steps

  • Initial Preparation: Starting materials are prepared, often involving the synthesis of the benzodioxole and pyrimidine components separately.

  • Coupling Reaction: The benzodioxole moiety is attached to the pyrimidine core through a suitable coupling reaction.

  • Introduction of Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide may exhibit biological activities relevant to medicinal chemistry. Compounds with similar structures have shown activity against various cancer cell lines and infectious agents, indicating potential applications in oncology and antimicrobial therapy.

Potential Applications

Area of ApplicationDescription
OncologyPotential anticancer properties due to structural similarities with known anticancer agents.
Infectious DiseasesMay exhibit antimicrobial activity, useful in treating bacterial or viral infections.

Research Findings and Future Directions

Research into N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide continues to explore its efficacy and safety profiles in various biological systems. The compound's unique structure suggests it could interact with specific biological targets, such as enzymes or receptors, which could be crucial for its therapeutic effects.

Future Research Directions

  • In Vitro and In Vivo Studies: Further studies are needed to evaluate the compound's pharmacological effects and toxicity in both cell cultures and animal models.

  • Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.

  • Clinical Trials: If preclinical results are promising, clinical trials may be conducted to assess the compound's safety and efficacy in humans.

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